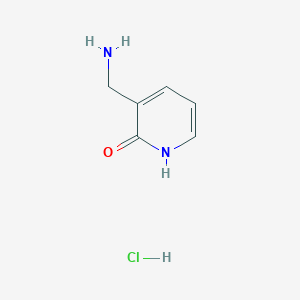

3-(aminomethyl)pyridin-2(1H)-one hydrochloride

Übersicht

Beschreibung

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound is characterized by the presence of an aminomethyl group attached to the pyridinone ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride typically involves the reaction of pyridin-2(1H)-one with formaldehyde and ammonia or an amine under acidic conditions to form the aminomethyl derivative. The hydrochloride salt is then obtained by treating the aminomethyl derivative with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyridinone ring undergoes oxidation under controlled conditions. Manganese-based catalysts, such as [((S,S)-N,N′-bis(2-pyridylmethyl)-N,N′-dimethyl-trans-1,2-diaminocyclohexane)Mn(CF₃SO₃)₂] (Complex A), facilitate oxidation of alkyl side chains. For example:

-

Reaction Conditions : Acetonitrile solvent, 25°C, 24 hours.

-

Products : Formation of hydroxylated derivatives at the aminomethyl group or pyridinone ring oxidation to carboxylate intermediates .

Key Mechanism :

-

Manganese complexes activate molecular oxygen, enabling selective C–H bond oxidation.

-

Steric and electronic effects of the pyridinone ring direct regioselectivity .

Substitution Reactions

The aminomethyl group and pyridinone ring participate in nucleophilic substitution. Fragment-based studies demonstrate versatility in functionalization:

Table 1: Substitution Reactions and Products

| Position | Reagents | Product | Reference |

|---|---|---|---|

| Aminomethyl group | Aryl halides, Pd(PPh₃)₄, K₂CO₃ | N-aryl derivatives (e.g., 22 , 23 ) | |

| Pyridinone C-5 | Br₂, FeBr₃ | 5-Bromo-pyridin-2-one |

Case Study :

-

Compound 23 (with a pyridyl substituent) was synthesized via Suzuki-Miyaura coupling, introducing a piperidine group at the aminomethyl position .

Enzyme Inhibition via Hydrogen Bonding

The compound acts as a kinase inhibitor through specific non-covalent interactions:

Table 2: Hydrogen Bond Interactions with MPS1 Kinase

| Residue | Bond Distance (Å) | Interaction Type |

|---|---|---|

| E603 | 2.8 | Aminopyridinone NH → E603 |

| G605 | 2.7 | Pyridinone carbonyl → G605 |

Mechanistic Insight :

-

The 3-aminopyridin-2-one core forms dual hydrogen bonds with the kinase hinge region, disrupting ATP binding .

-

Hydrophobic packing between the pyridyl ring and residues (V539, I663) enhances selectivity .

Reduction Reactions

The pyridinone ring is resistant to reduction, but the aminomethyl group can be modified:

-

Reagents : LiAlH₄ in THF.

-

Outcome : Reduction of secondary amides to amines, though limited by steric hindrance from the pyridinone ring .

Complexation with Metal Ions

The pyridinone nitrogen and aminomethyl group coordinate transition metals:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to new therapeutic agents. It has been investigated for its potential use in drug development, particularly as a scaffold for designing new inhibitors targeting specific enzymes involved in disease pathways .

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties : It acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), which are crucial in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in glioblastoma cells by increasing the expression of apoptosis-related genes while decreasing those related to cell cycle progression .

- Antimicrobial Activity : The compound has been studied for its potential antibacterial properties, making it a candidate for developing new antibiotics .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing various compounds. It participates in reactions such as:

- Oxidation : Leading to the formation of imines or nitriles.

- Reduction : Resulting in primary amines.

- Substitution Reactions : Allowing the introduction of different functional groups into the pyridine ring .

Case Study 1: Cancer Treatment

A study demonstrated that this compound effectively inhibits EZH2 and HSP90, leading to reduced tumor growth in animal models of glioblastoma. The mechanism involves reactivation of tumor suppressor genes and degradation of oncogenic proteins.

Case Study 2: Antibacterial Development

Another research project focused on modifying the compound to enhance its antibacterial activity against resistant strains of bacteria. The results indicated that certain derivatives exhibited improved efficacy compared to existing antibiotics, highlighting its potential in addressing antibiotic resistance .

Wirkmechanismus

The mechanism of action of 3-(aminomethyl)pyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridinium Salts: Structurally similar compounds that also contain a pyridinium ring and exhibit diverse biological activities.

Pyrimidine Derivatives: Compounds with a pyrimidine ring that show similar pharmacological properties.

Uniqueness

3-(aminomethyl)pyridin-2(1H)-one hydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium salts and pyrimidine derivatives .

Biologische Aktivität

3-(Aminomethyl)pyridin-2(1H)-one hydrochloride is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound has been explored for its pharmacological properties, particularly in the context of its mechanisms of action, cellular effects, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 174.61 g/mol

- CAS Number : 85468-38-8

This compound features a pyridine ring with an amine and a hydroxymethyl group, contributing to its biological reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in key metabolic pathways.

Target Enzymes

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : Similar to other pyridine derivatives, this compound may inhibit GSK-3β, impacting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity at micromolar concentrations.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against certain bacterial strains, although further research is needed to confirm these findings.

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various pyridine derivatives, including this compound. The results indicated that the compound effectively induced apoptosis in cancer cells via the modulation of GSK-3β activity, leading to increased levels of pro-apoptotic factors .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Safety and Toxicity

Toxicological assessments indicate that this compound may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Proper safety protocols should be followed during handling.

Eigenschaften

IUPAC Name |

3-(aminomethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-4-5-2-1-3-8-6(5)9;/h1-3H,4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCBDOOONLLWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511397 | |

| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85468-38-8 | |

| Record name | 3-(Aminomethyl)pyridin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-1,2-dihydropyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.